

Spectroscopic Profile of 1,2,3,5-Tetramethoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,5-Tetramethoxybenzene

Cat. No.: B1346135

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2,3,5-tetramethoxybenzene**, a significant building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,2,3,5-tetramethoxybenzene**. The expected chemical shifts in ^1H and ^{13}C NMR are presented below, based on established values for methoxy-substituted benzene derivatives.

^1H NMR Data

The proton NMR spectrum of **1,2,3,5-tetramethoxybenzene** is characterized by distinct signals for the aromatic protons and the methoxy groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.2 - 6.4	Singlet	2H	Aromatic H (H-4, H-6)
~3.8 - 3.9	Singlet	9H	Methoxy H (-OCH ₃ at C1, C2, C3)
~3.7 - 3.8	Singlet	3H	Methoxy H (-OCH ₃ at C5)

¹³C NMR Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~159 - 161	Aromatic C (C-5)
~154 - 156	Aromatic C (C-1, C-3)
~138 - 140	Aromatic C (C-2)
~93 - 95	Aromatic C (C-4, C-6)
~55 - 57	Methoxy C (-OCH ₃)

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **1,2,3,5-tetramethoxybenzene** is as follows:

- Sample Preparation: Dissolve 10-20 mg of **1,2,3,5-tetramethoxybenzene** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.

- Use a standard single-pulse experiment.
- Set the spectral width to approximately 12 ppm.
- Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - A larger number of scans (typically 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1,2,3,5-tetramethoxybenzene**. The key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 2800	Medium-Strong	C-H stretch (methoxy and aromatic)
1600 - 1580	Medium	C=C stretch (aromatic ring)
1500 - 1400	Strong	C=C stretch (aromatic ring)
1250 - 1000	Strong	C-O stretch (aryl ether)
900 - 675	Medium-Strong	C-H out-of-plane bend (aromatic)

Experimental Protocol for FTIR Spectroscopy

A typical procedure for acquiring an FTIR spectrum is:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1,2,3,5-tetramethoxybenzene** is expected to show a distinct fragmentation pattern, providing confirmation of its molecular weight and structural features. The molecular formula is $\text{C}_{10}\text{H}_{14}\text{O}_4$, and the molecular weight is 198.22 g/mol .

Predicted Mass Spectrometry Data

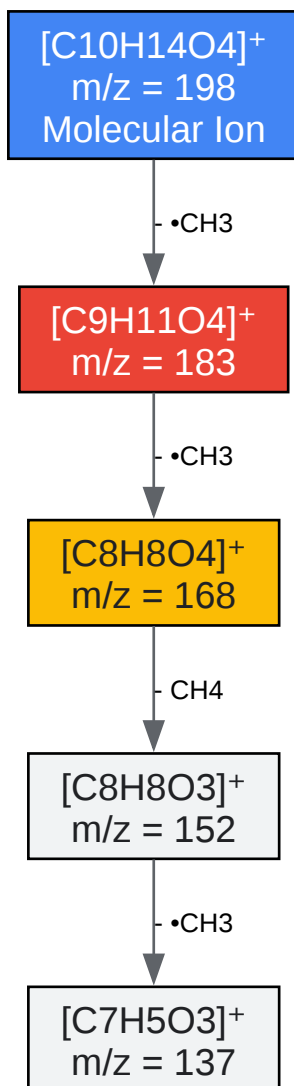
The expected major ions in the mass spectrum are listed below. The fragmentation pattern is predicted based on the known behavior of methoxy-substituted aromatic compounds.

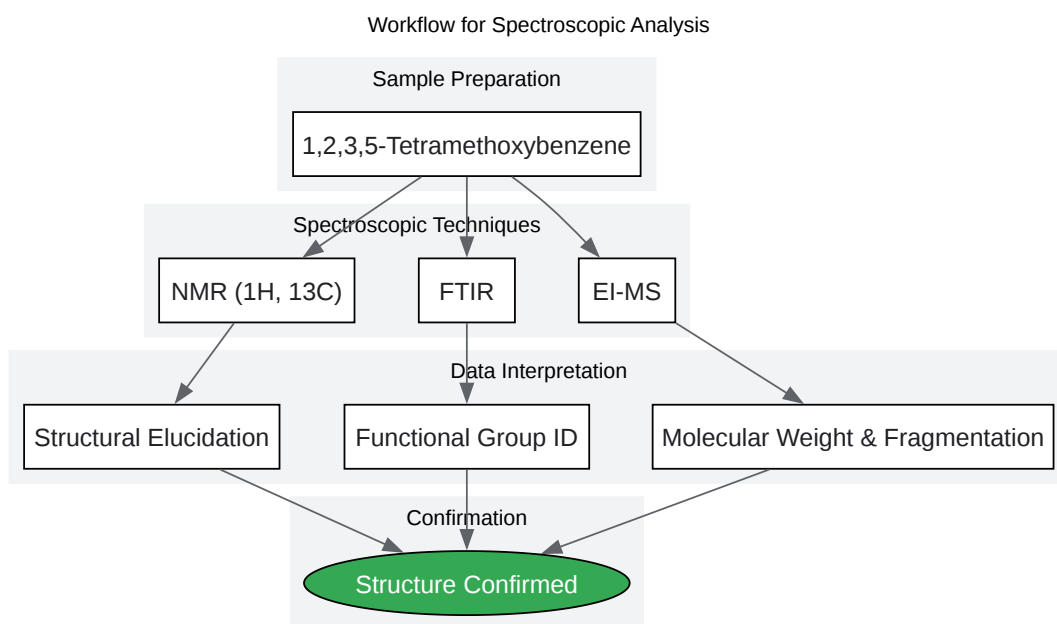
m/z	Relative Intensity	Proposed Fragment	Neutral Loss
198	High	$[M]^+$	-
183	High	$[M - CH_3]^+$	CH_3
168	Medium	$[M - 2CH_3]^+$ or $[M - CH_2O]^+$	$2CH_3$ or CH_2O
153	Medium	$[M - 3CH_3]^+$ or $[M - CH_3 - CH_2O]^+$	$3CH_3$ or $CH_3 + CH_2O$
125	Medium	$[C_7H_5O_2]^+$	-
110	Medium	$[C_6H_6O_2]^+$	-

Proposed Fragmentation Pathway

The fragmentation of **1,2,3,5-tetramethoxybenzene** under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 198). Subsequent fragmentation likely proceeds through the loss of methyl radicals ($\bullet CH_3$) from the methoxy groups and the elimination of formaldehyde (CH_2O).

Proposed EI-MS Fragmentation of 1,2,3,5-Tetramethoxybenzene





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